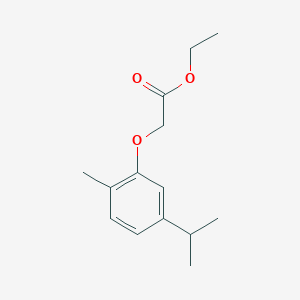
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a dimethyloxazolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the reaction of (S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.
Major Products Formed
Hydrolysis: (S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid.
Reduction: Ethyl (S)-3-hydroxy-2,2-dimethyloxazolidine-4-carboxylate.
Substitution: (S)-2,2-dimethyl-1,3-oxazolidine-4-amine.
Applications De Recherche Scientifique
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex molecules, especially in the development of pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a precursor in the synthesis of drugs that target specific biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its ability to act as a protecting group for amines in organic synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is exploited in multi-step synthesis to protect and deprotect functional groups as needed.
Comparaison Avec Des Composés Similaires
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is unique due to its combination of an oxazolidine ring and a Boc protecting group. Similar compounds include:
Ethyl (S)-2,2-dimethyloxazolidine-4-carboxylate: Lacks the Boc protecting group.
Ethyl (S)-3-Boc-2-methyloxazolidine-4-carboxylate: Has a single methyl group on the oxazolidine ring.
Ethyl (S)-3-Boc-2,2-dimethylthiazolidine-4-carboxylate: Contains a sulfur atom in the ring instead of oxygen.
These compounds share similar reactivity but differ in their structural features and specific applications.
Propriétés
Formule moléculaire |
C13H23NO5 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
3-O-tert-butyl 4-O-ethyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1 |
Clé InChI |
KOCROYYUTBXILU-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
SMILES canonique |
CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B11724224.png)
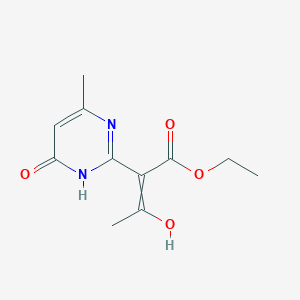
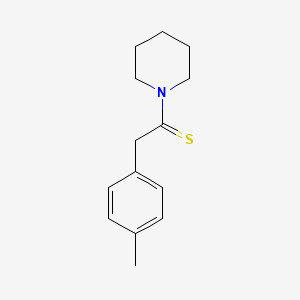
![1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride](/img/structure/B11724232.png)

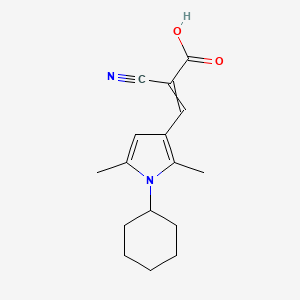
![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)
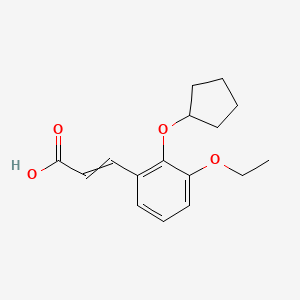
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)
![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
